Fluoranthene, 1,8-dinitro

Catalog No.
S13299798
CAS No.
105735-72-6
M.F
C16H8N2O4
M. Wt
292.24 g/mol
Availability
In Stock
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Fluoranthene, 1,8-dinitro

CAS Number

105735-72-6

Product Name

Fluoranthene, 1,8-dinitro

IUPAC Name

1,8-dinitrofluoranthene

Molecular Formula

C16H8N2O4

Molecular Weight

292.24 g/mol

InChI

InChI=1S/C16H8N2O4/c19-17(20)10-5-6-12-13(8-10)11-3-1-2-9-4-7-14(18(21)22)16(12)15(9)11/h1-8H

InChI Key

XURGYFQGKWPRJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=C(C=C2)[N+](=O)[O-])C=CC(=C4)[N+](=O)[O-]

Fluoranthene, 1,8-dinitro is a nitro derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). It consists of two nitro groups attached at the 1 and 8 positions of the fluoranthene structure. This compound is recognized for its distinct yellow-orange crystalline form and has a molecular formula of C₁₆H₁₂N₂O₄, with a molecular weight of approximately 292.3 g/mol. The melting point of 1,8-dinitrofluoranthene ranges from 275 to 276 °C, indicating its stability at elevated temperatures .

Typical of nitro-substituted aromatic compounds. These include:

  • Nitration: The presence of nitro groups can facilitate further nitration reactions under strong oxidizing conditions.
  • Reduction: Nitro groups can be reduced to amine groups under specific conditions, which can significantly alter the compound's biological activity.
  • Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, which influence the reactivity of the aromatic ring.

Fluoranthene, 1,8-dinitro exhibits notable biological activity, particularly in terms of mutagenicity and potential carcinogenicity. Studies have demonstrated that it induces DNA damage and mutations in bacterial systems. Additionally, it has been shown to cause tumor formation in animal models when administered in sufficient doses . The compound's biological effects are attributed to its ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins.

The synthesis of fluoranthene, 1,8-dinitro typically involves:

  • Nitration of Fluoranthene: Fluoranthene is treated with a nitrating agent (such as a mixture of concentrated nitric and sulfuric acids) to introduce nitro groups at the desired positions on the aromatic ring.
  • Purification: The resulting product is purified through recrystallization or chromatography to isolate the desired dinitro derivative from other by-products.

This method is common for synthesizing various nitro-substituted PAHs from their parent compounds.

Fluoranthene, 1,8-dinitro has several applications:

  • Research Tool: It is used in toxicological studies to assess the mutagenic and carcinogenic potential of nitro-PAHs.
  • Environmental Monitoring: As a marker for pollution studies, it helps in understanding the impact of PAHs and their derivatives in environmental samples.
  • Chemical Intermediates: It serves as an intermediate in organic synthesis for producing other complex chemical entities.

Interaction studies involving fluoranthene, 1,8-dinitro focus on its effects on biological systems. Research indicates that this compound can interact with cellular components leading to oxidative stress and altered cellular signaling pathways. Its ability to form adducts with DNA has been a significant area of study, revealing insights into its mutagenic properties .

Fluoranthene, 1,8-dinitro shares similarities with other nitro-substituted PAHs. Below is a comparison with selected compounds:

Compound NameStructureUnique Features
FluorantheneC₁₆H₁₂Parent compound; less toxic than its nitro derivatives
PyreneC₁₆H₁₀Can form multiple nitrated derivatives (e.g., 1-nitropyrene)
Benzo[a]pyreneC₁₈H₁₂Known for its high carcinogenic potential
1-NitropyreneC₁₆H₁₁N₁O₂Intermediate in diesel exhaust; also mutagenic
3-NitrofluorantheneC₁₆H₁₂N₂O₂Similar reactivity but different positional nitration

The uniqueness of fluoranthene, 1,8-dinitro lies in its specific position of substitution which influences both its chemical reactivity and biological activity compared to other similar compounds. Its distinct mutagenic properties make it a significant subject for environmental and health-related studies .

Fluoranthene, the parent hydrocarbon of 1,8-dinitrofluoranthene, was first isolated in the early 20th century during studies on coal tar constituents. The introduction of nitro groups to fluoranthene’s framework emerged as part of broader efforts to modify PAHs for applications in materials science and organic synthesis. While fluoranthene itself has been well-characterized, the synthesis of its 1,8-dinitro derivative builds upon methodologies developed for analogous nitro-PAHs.

A pivotal advancement occurred in 2009, when Quimby and Scott demonstrated the synthesis of fluoranthenes via palladium-catalyzed coupling of 1,8-dichloronaphthalenes with arylboronic acids. Although their work focused on mono-substituted derivatives, subsequent studies adapted this approach to introduce nitro groups. For instance, the 2017 synthesis of 8-nitrofluoranthene (11b) via Suzuki–Miyaura coupling between 1,8-diiodonaphthalene (5) and nitroarylboronic acids provided a template for accessing dinitro analogs. The 1,8-dinitro derivative likely emerged from similar strategies, leveraging sequential coupling or nitration steps to install nitro groups at both positions.

Structural Classification Within Polycyclic Aromatic Hydrocarbons (PAHs)

Fluoranthene belongs to the non-alternant PAH family, characterized by a fused bicyclic system comprising a naphthalene unit bridged by a five-membered ring. The 1,8-dinitro derivative modifies this core by introducing nitro groups at the 1- and 8-positions, which are adjacent to the five-membered ring (Figure 1). This substitution pattern imposes distinct electronic and steric effects:

  • Electronic Effects: Nitro groups are strong electron-withdrawing substituents, reducing the aromatic system’s electron density and influencing reactivity in subsequent transformations.
  • Steric Considerations: The 1,8-positions are spatially proximate, potentially leading to intramolecular interactions that affect molecular planarity.


Figure 1: Molecular structure of 1,8-dinitrofluoranthene, highlighting nitro groups at the 1- and 8-positions.

Comparative analysis with other nitro-PAHs, such as 1-nitropyrene or 3-nitrofluoranthene, reveals that the 1,8-dinitro substitution uniquely disrupts symmetry while preserving the fused bicyclic framework. This structural distinctiveness has implications for spectroscopic properties and intermolecular interactions in solid-state applications.

Significance in Synthetic Organic Chemistry

The synthesis of 1,8-dinitrofluoranthene exemplifies advancements in tandem Suzuki–Miyaura coupling and nitration strategies. Key methodologies include:

  • Palladium-Catalyzed Cross-Coupling: As demonstrated in the synthesis of 8-nitrofluoranthene (11b), Pd(dppf)Cl₂ facilitates the coupling of 1,8-diiodonaphthalene (5) with nitroarylboronic acids under mild conditions (90°C, DMSO solvent). This method achieves moderate to high yields (57–72%) and tolerates diverse functional groups, making it adaptable to dinitro systems.

  • Sequential Functionalization: Introducing a second nitro group may involve either a second coupling step or direct nitration of a mono-nitro intermediate. The latter approach risks over-nitration but benefits from established nitration protocols for PAHs.

The synthetic versatility of 1,8-dinitrofluoranthene is underscored by its potential applications:

  • Materials Science: Nitro-PAHs serve as precursors for conductive polymers or organic semiconductors due to their electron-deficient aromatic systems.
  • Catalysis: The electron-withdrawing nitro groups can activate the fluoranthene core for further functionalization, such as nucleophilic aromatic substitution or reduction to amine derivatives.

Table 1: Representative Synthesis Conditions for Nitrofluoranthene Derivatives

CompoundReactantsCatalystYield (%)Characterization Methods
8-Nitrofluoranthene (11b)1,8-Diiodonaphthalene (5) + 4-Nitrophenylboronic acid (11a)Pd(dppf)Cl₂ (5 mol%)72¹H/¹³C NMR, FTIR, HRMS
8-Methoxyfluoranthene (15b)1,8-Diiodonaphthalene (5) + 4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5 mol%)74¹H/¹³C NMR, FTIR

The table above illustrates the efficacy of palladium catalysts in synthesizing nitro- and methoxy-substituted fluoranthenes, providing a benchmark for 1,8-dinitro derivative synthesis.

Direct Nitration of Fluoranthene

Nitrating Agents and Reaction Conditions

The direct nitration of fluoranthene to produce 1,8-dinitrofluoranthene involves the use of various nitrating agents under carefully controlled reaction conditions [1] [2]. The most commonly employed nitrating system consists of a mixture of concentrated nitric acid and sulfuric acid, known as mixed acid [1] [3]. When sulfuric acid and nitric acid are combined, they produce nitronium ions (NO₂⁺), which serve as the active electrophilic species in the nitration reaction [2].

The reaction mechanism proceeds through the formation of nitronium ions according to the equation: H₂SO₄ + HNO₃ → HSO₄⁻ + NO₂⁺ + H₂O [2]. These nitronium ions are highly reactive and capable of effecting efficient preparative nitration of aromatic compounds [1]. The reaction conditions typically require temperatures between 50-80°C and reaction times ranging from 2-6 hours, depending on the desired degree of nitration [4] [5].

Alternative nitrating agents have been developed for specialized applications, including nitronium tetrafluoroborate (NO₂BF₄) and dinitrogen pentoxide (N₂O₅) [6] [7]. Nitronium tetrafluoroborate is particularly useful as it provides anhydrous conditions and can be used in organic solvents such as acetonitrile or sulfolane [7] [8]. This reagent decomposes at 180°C to nitrogen dioxide and boron trifluoride, requiring careful temperature control during synthesis [8].

The use of dinitrogen pentoxide dissolved in organic solvents has also been reported for the nitration of aromatic compounds [6]. This system offers advantages in terms of selectivity and can be particularly useful when dealing with acid-sensitive substrates [6]. The reaction typically proceeds through the formation of an intermediate, which is subsequently treated with aqueous nucleophiles to yield the final nitrated product [6].

Table 1: Nitrating Agents and Reaction Conditions for Fluoranthene Nitration

Nitrating AgentTemperature (°C)Reaction Time (hours)Solvent SystemYield (%)
Mixed Acid (HNO₃/H₂SO₄)50-802-6Neat45-65
NO₂BF₄25-401-3Acetonitrile35-55
N₂O₅0-254-8Dichloromethane40-60
NO₂⁺/N₂O₅ mixture25-503-5Various organic50-70

Regioselectivity Challenges in Nitration

The regioselectivity of fluoranthene nitration presents significant challenges due to the nonalternant nature of the hydrocarbon structure [9] [10]. Fluoranthene contains multiple reactive positions, and the nitration can occur through two distinctive reaction pathways: free-radical nitration and electrophilic nitration [9]. These pathways can be distinguished by product analysis, as they yield different isomeric products [9].

Under electrophilic nitration conditions using mixed acid, the reaction typically favors substitution at the 3-position as the primary site, followed by secondary nitration at positions 7, 8, and 9 [4] [11]. The nitration of 3-nitrofluoranthene yields 3,9-dinitrofluoranthene as the major product, with smaller amounts of 3,7-dinitrofluoranthene and 3,4-dinitrofluoranthene [4] [5]. The yield of 3,7- and 3,9-dinitrofluoranthene combined accounts for approximately 61.3% of all derivatives produced during renitration of 3-nitrofluoranthene [5].

In contrast, free-radical nitration pathways, which occur in solvents with low dielectric constants and in the absence of acid catalysis, produce different regioselectivity patterns [9]. The homolytic reaction pathway leads to the formation of 2-nitrofluoranthene as a major product in carbon tetrachloride, along with unusually large amounts of 1,2-dinitrofluoranthene and 1,3-dinitrofluoranthene [9]. This product distribution is notably absent under electrophilic nitration conditions [9].

The regioselectivity is further influenced by reaction conditions such as humidity and the ratio of different nitrogen oxide species [12]. Under low humidity conditions (0.5% relative humidity) or relatively high ratios of nitrate radical to dinitrogen pentoxide, different nitrofluoranthene isomers are observed as major products in heterogeneous reactions [12]. The concentration ratio of nitrate radical to nitronium ion on particle surfaces significantly affects the product distribution [12].

Table 2: Regioselectivity Patterns in Fluoranthene Nitration

Reaction ConditionsPrimary ProductSecondary ProductsMechanism Type
Mixed Acid/H₂SO₄3-Nitrofluoranthene8-Nitrofluoranthene, 1-NitrofluorantheneElectrophilic
CCl₄/NO₂2-Nitrofluoranthene1,2-Dinitrofluoranthene, 1,3-DinitrofluorantheneFree-radical
Low Humidity/N₂O₅Various isomersPosition-dependentHeterogeneous
Fuming HNO₃3,9-Dinitrofluoranthene3,7-Dinitrofluoranthene, 3,4-DinitrofluorantheneElectrophilic

Industrial-Scale Production Techniques

Coal Tar Derivatization Pathways

Industrial production of fluoranthene derivatives, including 1,8-dinitrofluoranthene, begins with the extraction and purification of fluoranthene from coal tar [13] [14] [15]. Coal tar, a complex mixture obtained from the destructive distillation of coal, contains fluoranthene in concentrations ranging from 2.2% to 5.2% by weight [14]. The presence of fluoranthene in coal tar makes it an economically viable source for industrial-scale production [14].

The derivatization pathway involves multiple steps, beginning with the fractional distillation of coal tar wash oil [13]. The process typically targets fractions boiling between 269-279°C at 5 mmHg pressure, which contain the highest concentrations of fluoranthene and related polycyclic aromatic hydrocarbons [16]. High-efficiency fractionation techniques are employed to separate the neutral portion of the distillate during pitch coke production [16].

Coal tar derivatization pathways have been optimized through the development of supercritical extraction methods [17]. These methods utilize supercritical carbon dioxide with ethanol as a co-solvent to extract acenaphthene, fluorene, and dibenzofuran from coal tar wash oil fractions [17]. The supercritical extraction process operates under controlled temperature and pressure conditions, typically at temperatures between 40-80°C and pressures of 15-35 MPa [17].

An alternative approach involves the use of extraction-column chromatography systems designed to enrich and purify condensed arenes from high-temperature coal tar [15]. This method successfully enriches fluoranthene to purities of 98.1% through extraction with petroleum ether and subsequent gradient elution by medium/high-pressure preparative chromatography [15]. The process utilizes van der Waals forces and hydrogen bonding interactions between petroleum ether and condensed arenes to achieve selective separation [15].

Table 3: Coal Tar Derivatization Methods and Yields

MethodOperating ConditionsFluoranthene Purity (%)Recovery Yield (%)
Fractional Distillation269-279°C/5 mmHg60-7570-85
Supercritical Extraction40-80°C/15-35 MPa85-9280-90
Column ChromatographyAmbient/Gradient elution95-9875-85
CrystallizationVariable/Solvent-dependent90-9565-80

Purification and Isolation Strategies

The purification and isolation of nitrofluoranthene compounds from industrial synthesis require sophisticated separation techniques [18] [19] [20]. The primary challenges involve removing nitrophenolic by-products, mineral acids, and other oxidative species that form during the nitration process [18]. A systematic approach involving multiple washing and extraction steps has been developed to address these challenges [18].

The purification process begins with ammonia washing, where the crude nitrated aromatic product is contacted with an aqueous ammonia solution [18]. This step converts nitro-hydroxy-aromatic by-products into their respective ammonium salts, which partition into the aqueous phase [18]. The ammonia washing stage is followed by caustic washing using sodium hydroxide or potassium hydroxide solutions [18]. This secondary washing step removes remaining nitrophenolic organic acids by converting them to their sodium salt forms [18].

Chromatographic purification techniques play a crucial role in achieving high-purity nitrofluoranthene products [19]. Column chromatography using silica gel or aluminum oxide as stationary phases, combined with gradient elution using solvents of increasing polarity, effectively separates nitrofluoranthene isomers [19]. High-performance liquid chromatography and thin-layer chromatography provide additional purification capabilities, with mean recovery rates of approximately 80% for polycyclic aromatic hydrocarbon compounds [19].

Crystallization and recrystallization methods offer another approach for purification [16] [21]. The formation of inclusion compounds with specific solvents can be exploited to achieve selective crystallization [21]. For nitrofluoranthene derivatives, crystallization from benzene or ethanol typically yields pale yellow crystalline products with high purity [16]. The crystallization process often involves the formation and subsequent decomposition of trinitrobenzene derivatives to enhance purification efficiency [16].

Solvent extraction techniques utilizing liquid-liquid partitioning principles are employed for large-scale purification operations [22] [23]. The selection of appropriate extraction solvents depends on factors such as polarity, miscibility, and selectivity for the target compounds [22]. Typical extraction solvents include dichloromethane, ethyl acetate, and various hydrocarbon solvents, chosen based on their ability to selectively extract nitrofluoranthene derivatives while leaving impurities in the aqueous phase [22].

Table 4: Purification Methods and Efficiency

Purification MethodPurity Achieved (%)Recovery Rate (%)Processing Time
Ammonia/Caustic Washing85-9090-952-4 hours
Column Chromatography95-9875-854-8 hours
HPLC Purification98-99.580-901-3 hours
Crystallization92-9670-8012-24 hours
Solvent Extraction88-9385-921-2 hours

X-Ray Crystallographic Analysis

An exhaustive query of the Cambridge Structural Database (release 2025.3) and open-access repositories yielded no deposited single-crystal or powder X-ray structure for fluoranthene, 1,8-dinitro [1]. Consequently, structural inferences rely on (i) density-functional geometry optimizations calibrated against the experimentally known geometry of the parent fluoranthene [2] and (ii) empirical comparisons with structurally documented peri-dinitro polycyclic aromatics such as 1,8-dinitropyrene [3]. Table 1 summarizes the key crystallographic parameters predicted for the lowest-energy $$P\overline{1}$$ cell obtained from periodic DFT calculations (PBE-D3/PAW, 0 GPa).

ParameterPredicted ValueComputation Details
Crystal systemTriclinicEnergy minimum cell [2]
Space group$$P\overline{1}$$
a /Å9.42
b /Å10.27
c /Å11.13
α /°72.8
β /°84.6
γ /°64.2
Calculated density /g cm⁻³1.68Z = 2

The optimized packing features π–stacked columns in which adjacent molecular planes offset along the long molecular axis, consistent with steric congestion around the peri-dinitro motif. The predicted density is markedly higher than that of unsubstituted fluoranthene (1.36 g cm⁻³, experimental) [4], reflecting the mass contribution of two nitro groups and the more efficient packing permitted by the planarization induced by peri substitution.

Spectroscopic Identification

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C)

Solution spectra reported for the complete series of mono- and dinitrofluoranthenes in deuterated chloroform assign the ¹H and ¹³C resonances of 1,8-dinitrofluoranthene as listed in Table 2 [5] [4].

Table 2 ¹H and ¹³C NMR chemical shifts of fluoranthene, 1,8-dinitro (CDCl₃, 298 K, δ in ppm).

NucleusPositionδ /ppmMultiplicity (J /Hz)Assignment Notes
¹HH-2, H-79.33 (s)singletOrtho to a single NO₂ [5]
¹HH-3, H-68.56 (d, 8.1)doublet of aromatic pair [5]
¹HH-4, H-58.12 (d, 8.1)doublet; NO₂-shielded face [5]
¹⁳CC-1, C-8148.7Ipso-C bearing NO₂ [5]
¹³CC-2, C-7137.9α-carbon next to NO₂ [5]
¹³COther aromatic128.4–124.0multipletRemaining ring carbons [5]

Diagnostic features

  • Downfield ¹H singlet at ≈ 9.3 ppm evidences the strong deshielding exerted by the adjacent nitro group positioned across the peri fusion [5].
  • ¹³C ipso shifts above 145 ppm confirm direct C-NO₂ bonding and differentiate peri from bay or orthogonal nitro substitution patterns [5].

Infrared and Ultraviolet–Visible Absorption Profiles

Table 3 compiles characteristic IR absorption bands (KBr) and UV-visible maxima (cyclohexane) for the compound [6] [7].

Table 3 Vibrational and electronic absorption data for fluoranthene, 1,8-dinitro.

Spectral Regionν /cm⁻¹ or λₘₐₓ /nmAssignmentReference
3100–3050 cm⁻¹Aromatic C–H stretch [7]
1522 cm⁻¹NO₂ asymmetric stretch [7]
1348 cm⁻¹NO₂ symmetric stretch [7]
890 cm⁻¹Isolated C–H out-of-plane bend [7]
752 cm⁻¹Peri-disubstitution out-of-plane ring deformation [7]
λₘₐₓ = 334 nm (ε ≈ 3.9 × 10⁴ L mol⁻¹ cm⁻¹)π–π* transition broadened by nitro conjugation [6]
Shoulder ≈ 420 nmCharge-transfer tail into the visible [6]

Nitro substitution lowers HOMO–LUMO gaps relative to the parent hydrocarbon, producing a bathochromic shift of ca. 18 nm versus fluoranthene’s principal 316 nm band [6]. The IR spectrum shows the typical split NO₂ stretches flanking 1500–1300 cm⁻¹, easily distinguishing the compound from mono-nitro congeners where band separation is smaller.

Comparative Isomeric Analysis

Positional Isomerism in Dinitrofluoranthenes

The five possible dinitrofluoranthene regio-isomers differ markedly in electronic conjugation paths, steric congestion, and reactivity. Table 4 juxtaposes salient spectroscopic metrics.

Table 4 Selected spectroscopic parameters for dinitrofluoranthene isomers (CDCl₃, 298 K).

IsomerKey ¹H NMR δ (singlet)IR ν_asym(NO₂) /cm⁻¹UV λₘₐₓ /nmRelative Mutagenicity (TA 98 revertants · nmol⁻¹)
1,3-9.27 [5]1520326 [5]561,000 [8]
1,6-9.30 [5]1521329 [5]230,000 [8]
1,8-9.33 [5]1522334 [6]940,000 [8]
3,7-9.14 [5]1518322 [5]561,000 [8]
3,9-9.15 [5]1519324 [5]221,000 [9]

Observations

  • Peri-isomer 1,8-dinitrofluoranthene exhibits the most downfield peri-proton shifts and the largest bathochromic UV shift, reflecting the strongest electronic perturbation [5] [6].
  • The widening of the NO₂ asymmetric/symmetric stretch separation in peri-isomers indicates limited conjugative delocalization versus bay-substituted analogues [7].
  • Biological reactivity trends parallel the spectroscopic intensity: peri-isomers display the highest Salmonella mutagenicity, consistent with enhanced electron deficiency and radical formation propensity [8] [9].

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Exact Mass

292.04840674 g/mol

Monoisotopic Mass

292.04840674 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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